2-Cyclohexene-1,4-diol, diacetate, cis-
Overview
Description
2-Cyclohexene-1,4-diol, diacetate, cis-: is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexene, featuring two acetate groups attached to the 1 and 4 positions of the cyclohexene ring. This compound is notable for its cis-configuration, which means that the substituents on the cyclohexene ring are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexene-1,4-diol, diacetate, cis- typically involves the diacetylation of 2-Cyclohexene-1,4-diol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetic anhydride
Catalyst: Pyridine or other bases to neutralize the acetic acid formed during the reaction
Industrial Production Methods: On an industrial scale, the production of 2-Cyclohexene-1,4-diol, diacetate, cis- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the acetate groups can yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-Cyclohexene-1,4-diol.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: 2-Cyclohexene-1,4-diol, diacetate, cis- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Industry: In the industrial sector, 2-Cyclohexene-1,4-diol, diacetate, cis- is used in the production of polymers, resins, and plasticizers. Its ability to undergo various chemical transformations makes it valuable in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1,4-diol, diacetate, cis- involves its hydrolysis to 2-Cyclohexene-1,4-diol and acetic acid. The hydrolysis can be catalyzed by esterases or acidic conditions. The resulting diol can then participate in further chemical reactions, such as oxidation or reduction, depending on the conditions and reagents used.
Comparison with Similar Compounds
- 2-Cyclohexene-1,4-diol, trans-
- 2-Cyclohexene-1,4-diol, monoacetate
- Cyclohexane-1,4-diol
Comparison:
- 2-Cyclohexene-1,4-diol, trans- differs in its stereochemistry, with the substituents on opposite sides of the cyclohexene ring.
- 2-Cyclohexene-1,4-diol, monoacetate has only one acetate group, making it less reactive in certain substitution reactions.
- Cyclohexane-1,4-diol lacks the double bond in the cyclohexene ring, resulting in different chemical reactivity and physical properties.
Properties
IUPAC Name |
acetic acid;(1R,4S)-cyclohex-2-ene-1,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTUVSFGWAKOIZ-RUTFAPCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(C=CC1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@@H]1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20823930 | |
Record name | Acetic acid--(1R,4S)-cyclohex-2-ene-1,4-diol (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20823930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78776-45-1 | |
Record name | Acetic acid--(1R,4S)-cyclohex-2-ene-1,4-diol (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20823930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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